

An In-depth Technical Guide to the Physical and Chemical Properties of Tribromoethylene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromoethylene (C₂HBr₃), also known as 1,1,2-tribromoethene, is a halogenated hydrocarbon of significant interest in organic synthesis.[1] Its chemical structure, featuring a carbon-carbon double bond and three bromine atoms, imparts a unique reactivity profile, making it a valuable precursor and intermediate in the synthesis of a variety of organic compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of **tribromoethylene**, detailed experimental protocols for its synthesis and analysis, and a summary of its spectral data. This information is intended to serve as a crucial resource for researchers and professionals in the fields of chemistry and drug development.

Physical Properties

Tribromoethylene is a colorless to light yellow, clear liquid.[2] A summary of its key physical properties is presented in the table below for easy reference and comparison.



Property	Value	Reference(s)
Molecular Formula	C ₂ HBr ₃	[1][2][3]
Molecular Weight	264.74 g/mol	[1][4]
Appearance	Colorless to light yellow clear liquid	[2][3]
Density	2.71 g/cm ³	[1][3]
Boiling Point	163-164 °C	[1][5]
Melting Point	-52 °C	[5]
Flash Point	56 °C	[1][3]
Refractive Index	1.6000 to 1.6040	[1][3]
Vapor Pressure	2.55 mmHg at 25°C	[1][3]
Water Solubility	Slightly soluble	[1][3][6]
Solubility in Organic Solvents	Soluble in ether and chloroform	[6]

Chemical Properties and Reactivity

The chemical behavior of **tribromoethylene** is largely dictated by the presence of the electron-withdrawing bromine atoms and the carbon-carbon double bond.

Stability: **Tribromoethylene** is sensitive to light and air and should be stored accordingly.[7]

Reactivity:

- Dehydrobromination: It reacts with strong bases, such as potassium hydroxide, to undergo dehydrobromination, yielding dibromoacetylene. This reaction is analogous to the synthesis of dichloroacetylene from trichloroethylene.[1][5]
- Oxidation: Reaction with nitric acid results in the formation of dibromoacetic acid.[5]



Applications in Synthesis: Due to its reactivity, tribromoethylene serves as an important
intermediate in organic synthesis.[6] It is utilized in the production of pharmaceuticals and
agrochemicals.[6] The presence of multiple bromine atoms allows for sequential and
selective functionalization, making it a versatile building block in transition metal-catalyzed
cross-coupling reactions.

Experimental Protocols Synthesis of Tribromoethylene via Dehydrohalogenation of 1,1,2,2-Tetrabromoethane

A common method for the preparation of **tribromoethylene** is the dehydrohalogenation of 1,1,2,2-tetrabromoethane.[1] While a detailed, peer-reviewed laboratory-scale protocol is not readily available in the public domain, the following procedure is based on established chemical principles for similar dehydrohalogenation reactions.

Materials:

- 1,1,2,2-Tetrabromoethane
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Methanol or Ethanol
- Water
- Dichloromethane or Diethyl ether (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

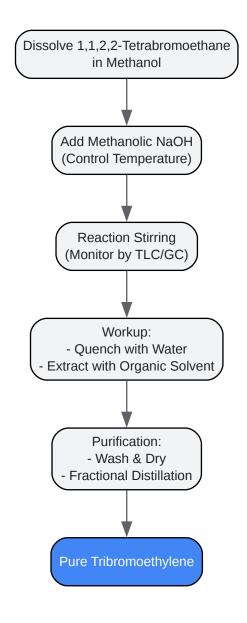
- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,2,2-tetrabromoethane in methanol.
- Slowly add a solution of sodium hydroxide in methanol to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.



- After the addition is complete, continue to stir the reaction mixture at room temperature or
 with gentle heating for a specified time to ensure the reaction goes to completion. The
 progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas
 chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer with dichloromethane or diethyl ether.
- Combine the organic extracts and wash them with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- The crude **tribromoethylene** can be purified by fractional distillation under reduced pressure.

Logical Workflow for Synthesis:





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Caption: Synthesis of Tribromoethylene Workflow.

Purification by Fractional Distillation

Fractional distillation is a suitable method for purifying **tribromoethylene** from non-volatile impurities or other byproducts with different boiling points.[8]

Equipment:

Round-bottom flask



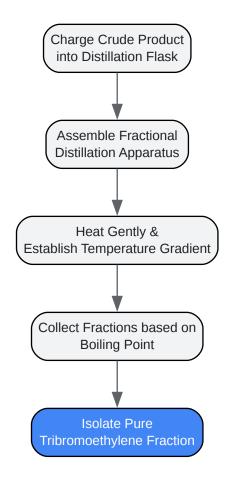
- Fractionating column (e.g., Vigreux or packed column)
- Distillation head with a thermometer
- Condenser
- Receiving flask
- Heating mantle
- Vacuum source (for reduced pressure distillation)

Procedure:

- Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
- Place the crude tribromoethylene in the round-bottom flask with a few boiling chips or a magnetic stir bar.
- Begin heating the flask gently.
- As the mixture heats, a vapor ring will slowly rise through the fractionating column. The temperature at the distillation head should remain relatively low initially.
- The temperature will stabilize at the boiling point of the most volatile component, which will then distill over and be collected in the receiving flask.
- For **tribromoethylene**, with a boiling point of 163-164 °C, a reduced pressure distillation is recommended to prevent potential decomposition at higher temperatures.[5][9]
- Collect the fraction that distills at the correct boiling point and refractive index corresponding to pure tribromoethylene.

Logical Workflow for Purification:





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Caption: Purification of Tribromoethylene Workflow.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an effective technique for assessing the purity of **tribromoethylene** and identifying any impurities.

Experimental Parameters (General Guidance):

- Gas Chromatograph (GC):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for separating halogenated hydrocarbons.



- Injector Temperature: Typically set 20-50 °C above the boiling point of the least volatile component. A temperature of 200-250 °C is a reasonable starting point.
- Oven Temperature Program: An initial temperature of around 50-70 °C, held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 200-250 °C.[10]
- Carrier Gas: Helium or hydrogen at a constant flow rate.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
 - Mass Range: A scan range of m/z 35-350 should be sufficient to detect the molecular ion and key fragments of tribromoethylene and potential impurities.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of **tribromoethylene** is expected to show a single signal for the vinylic proton. The chemical shift of this proton will be influenced by the three neighboring bromine atoms. Based on analogous compounds, the chemical shift is anticipated to be in the downfield region, likely between 6.5 and 7.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **tribromoethylene** will exhibit two signals corresponding to the two carbon atoms of the double bond. The chemical shifts of these carbons are influenced by the attached bromine atoms. The carbon atom bonded to two bromine atoms (=CBr₂) will appear at a different chemical shift than the carbon atom bonded to one bromine and one hydrogen atom (=CHBr). Typical chemical shifts for sp² hybridized carbons in haloalkenes are in the range of 100-140 ppm.[11][12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **tribromoethylene** will display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:



- C-H stretch (vinylic): Around 3000-3100 cm⁻¹
- C=C stretch: Around 1600 cm⁻¹
- C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹

Mass Spectrometry

The mass spectrum of **tribromoethylene** will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern will be indicative of the loss of bromine atoms and other small fragments.

Expected Fragmentation Pattern:

- Molecular Ion (M⁺): A cluster of peaks around m/z 262, 264, 266, and 268, reflecting the isotopic distribution of three bromine atoms.
- Loss of Br: Fragments corresponding to [M-Br]+.
- Loss of HBr: Fragments corresponding to [M-HBr]+.
- Other smaller fragments resulting from further cleavage.

Safety and Handling

Tribromoethylene is considered a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of **tribromoethylene**, along with procedural outlines for its synthesis, purification, and analysis. The tabulated data and experimental workflows are intended to be a valuable resource for scientists and researchers. While specific, optimized protocols may require further development, the information presented here serves as a strong foundation for working with



this versatile chemical intermediate. The provided spectral data expectations will aid in the characterization and quality control of **tribromoethylene** in a laboratory setting.

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